molecular formula C8H5BrF3NO3 B14908367 Methyl 5-bromo-4-hydroxy-2-(trifluoromethyl)nicotinate

Methyl 5-bromo-4-hydroxy-2-(trifluoromethyl)nicotinate

Cat. No.: B14908367
M. Wt: 300.03 g/mol
InChI Key: AGEQCAWCLTWVPB-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-hydroxy-2-(trifluoromethyl)nicotinate: is an organic compound with the molecular formula C8H5BrF3NO3 and a molecular weight of 300.03 g/mol . This compound is a derivative of nicotinic acid and features a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to the pyridine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-4-hydroxy-2-(trifluoromethyl)nicotinate typically involves the bromination of a suitable nicotinic acid derivative followed by esterification. One common method includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-bromo-4-hydroxy-2-(trifluoromethyl)nicotinate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-bromo-4-hydroxy-2-(trifluoromethyl)nicotinate is widely used in scientific research due to its versatile chemical properties. Some applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-hydroxy-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

  • 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile
  • Methyl 2-bromo-6-(trifluoromethyl)nicotinate
  • 2-Amino-5-bromo-nicotinonitrile

Comparison: Methyl 5-bromo-4-hydroxy-2-(trifluoromethyl)nicotinate is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds that may lack one or both of these functional groups .

Properties

Molecular Formula

C8H5BrF3NO3

Molecular Weight

300.03 g/mol

IUPAC Name

methyl 5-bromo-4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H5BrF3NO3/c1-16-7(15)4-5(14)3(9)2-13-6(4)8(10,11)12/h2H,1H3,(H,13,14)

InChI Key

AGEQCAWCLTWVPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC=C(C1=O)Br)C(F)(F)F

Origin of Product

United States

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